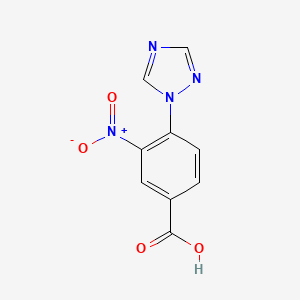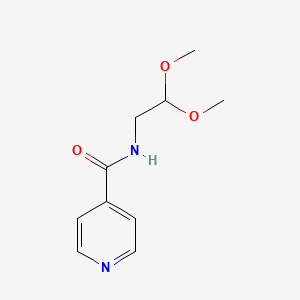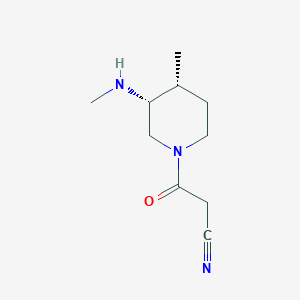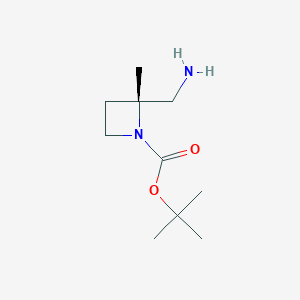
2,6-Diethyl-para-phenylenediamine
Vue d'ensemble
Description
2,6-Diethyl-para-phenylenediamine is an aromatic amine mainly used as an intermediate to produce dyes . It is also useful in the oxidase test which differentiates bacteria based on their ability to utilize the dye .
Synthesis Analysis
Para-phenylenediamine (PPD) and its ring-methylated analogue, para-toluenediamine (PTD), are primary intermediates for azo dye synthesis . They are used in oxidative hair dye formulations and in henna tattoo inks. The final permanent color develops during complex chemical reactions in the presence of an oxidant, e.g., hydrogen peroxide, and a coupler, e.g., resorcinol (benzene-1,3-diol) .Molecular Structure Analysis
The molecular structure of this compound is similar to that of para-phenylenediamine (PPD), which is an organic compound with the formula C6H4(NH2)2 . This derivative of aniline is a white solid, but samples can darken due to air oxidation .Chemical Reactions Analysis
PPD acts as a pre- or pro-hapten. It is (aut)oxidatively transformed into haptens, e.g., benzoquinone diimine, benzoquinone, or Bandrowski’s Base . In the presence of adequate amounts of couplers, some haptens, e.g., Bandrowski’s Base, are not formed, and others, e.g., benzoquinone diimine, are converted into non-sensitizing products, e.g., the desired dye .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are similar to those of PPD. PPD is a white crystalline solid that darkens upon exposure to air . It has a melting point of 145 to 147 °C and a boiling point of 267 °C . It is soluble in water .Mécanisme D'action
The mechanism of action of 2,6-Diethyl-para-phenylenediamine is similar to that of PPD. PPD is used in free chlorine colorimetric analysis since it reacts with Hypochlorous acid and Hypochlorite ions acquiring a pinkish color that can be quantitatively related to the concentration of those substances if it’s inside the working range .
Safety and Hazards
2,6-Diethyl-para-phenylenediamine, like PPD, is considered hazardous. It causes eye irritation and is harmful if swallowed or in contact with skin . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, do not ingest, do not breathe dust, and use only in well-ventilated areas .
Orientations Futures
The future directions of 2,6-Diethyl-para-phenylenediamine research could focus on its (aut)oxidative reactions and the nature of formed intermediates and (by)products . Understanding these aspects is crucial to assess the reactive and toxicological potential of PPD and PTD . There are several knowledge gaps and new analytical approaches could potentially help to fill them .
Propriétés
IUPAC Name |
2,6-diethylbenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEQZNSCYCPKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1N)CC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436226 | |
| Record name | 2,6-diethyl-para-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1630-11-1 | |
| Record name | 2,6-diethyl-para-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



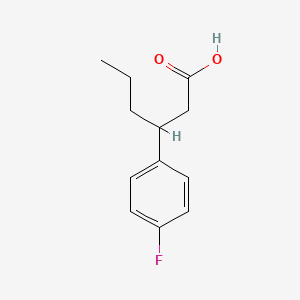

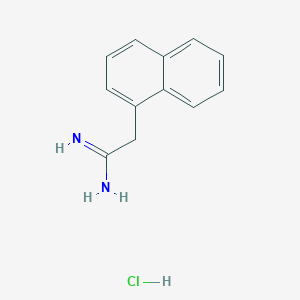
![Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]-](/img/structure/B3107876.png)
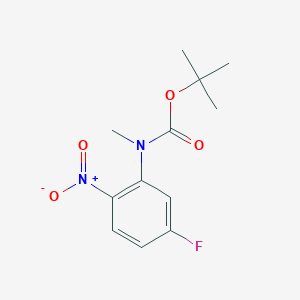
![Naphtho[2,3-b]benzofuran-2-ylboronic acid](/img/structure/B3107884.png)

